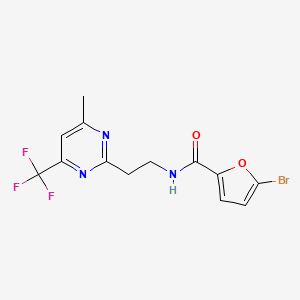

5-bromo-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)furan-2-carboxamide

Description

This compound features a furan-2-carboxamide scaffold substituted with a bromine atom at the 5-position. The amide nitrogen is connected to a 2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl group. The pyrimidine core may facilitate π-π stacking interactions, while the ethyl linker provides conformational flexibility.

Properties

IUPAC Name |

5-bromo-N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrF3N3O2/c1-7-6-9(13(15,16)17)20-11(19-7)4-5-18-12(21)8-2-3-10(14)22-8/h2-3,6H,4-5H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYOCTOLRTNGUDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CCNC(=O)C2=CC=C(O2)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrF3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-bromo-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring fused with a pyrimidine derivative, characterized by the presence of bromine and trifluoromethyl groups, which enhance its lipophilicity and biological activity. The molecular formula is , with a molecular weight of approximately 353.15 g/mol.

Mechanisms of Biological Activity

-

Anticancer Properties :

- The compound has shown promising anticancer activity in various in vitro studies. For instance, derivatives of similar structures have demonstrated IC50 values in the low micromolar range against several cancer cell lines, indicating their potential as effective chemotherapeutic agents .

- A notable study reported that compounds with similar structural motifs exhibited significant inhibition of cell proliferation in MCF-7 and A549 cell lines, suggesting that 5-bromo-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)furan-2-carboxamide could potentially exert similar effects .

- Enzyme Inhibition :

- Anti-inflammatory Activity :

Case Studies and Research Findings

- In Vitro Studies :

- Molecular Docking Studies :

- Pharmacokinetics :

Comparative Analysis

To better understand the biological activity of 5-bromo-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)furan-2-carboxamide, a comparison with structurally related compounds is useful:

| Compound Name | Structure | Key Biological Activity | IC50 (µM) |

|---|---|---|---|

| Compound A | Similar | Anticancer | 5.85 |

| Compound B | Similar | CDK Inhibition | 4.53 |

| Compound C | Similar | Anti-inflammatory | <10 |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

a. 5-Bromo-N-[4-(3-Methyl[1,2,4]Triazolo[4,3-b]Pyridazin-6-Yl)Phenyl]Furan-2-Carboxamide (CAS: 894068-68-9)

- Core Structure : Triazolopyridazine (fused triazole-pyridazine) vs. pyrimidine in the target compound.

- Key Differences :

- The triazolopyridazine core may engage in stronger hydrogen bonding due to additional nitrogen atoms.

- Substitution occurs on a phenyl ring rather than an ethyl group, limiting flexibility.

- Implications : Triazolopyridazines are often associated with kinase inhibition or antimicrobial activity, suggesting divergent biological targets compared to pyrimidine-based compounds.

b. 5-Bromo-N-((1-(p-Tolyl)-1H-Tetrazol-5-Yl)Methyl)Furan-2-Carboxamide (CAS: 921074-49-9)

- Core Structure : Tetrazole ring (bioisostere for carboxylic acids) vs. pyrimidine.

- Key Differences :

- The tetrazole group enhances solubility and metabolic stability due to its polar nature.

- The methylene linker (CH₂) between tetrazole and furan may reduce steric hindrance compared to the ethyl-pyrimidine chain.

Substituent Analysis

a. Trifluoromethyl vs. Bromophenyl Groups

- Target Compound : The CF₃ group on pyrimidine increases lipophilicity (logP ~2.8 estimated) and resistance to oxidative metabolism.

- 4-(2-Bromophenyl)-N-(2-Ethoxyphenyl)-6-Methyl-2-Thioxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxamide (CAS: 372508-32-2)

- Features a bromophenyl group and a thioxo (S=O) group.

- The thioxo group may enhance hydrogen bonding but reduce metabolic stability compared to CF₃.

b. Ethyl Linker vs. Direct Attachment

- N-(5-(3-Cyano-6-(2-(Piperidin-4-Ylidene)Acetamido)Quinolin-4-Yl-Amino)Pyrimidin-2-Yl)Furan-2-Carboxamide Direct attachment of furan to pyrimidine restricts flexibility, which might reduce binding entropy penalties but limit reach to deeper binding pockets.

Physicochemical and Pharmacokinetic Properties

Preparation Methods

Construction of the Pyrimidine Core

The pyrimidine ring is synthesized via a [3 + 3] cyclocondensation strategy. A β-keto enone intermediate (e.g., 1,1,1-trifluoropentane-2,4-dione) reacts with 2-methylisothiourea sulfate under acidic conditions to yield 4-methyl-6-(trifluoromethyl)pyrimidin-2(1H)-one. This method, adapted from ACS Omega, achieves 85–92% yields using refluxing methanol and hydrochloric acid (Scheme 1).

Scheme 1

$$

\text{β-keto enone} + \text{2-methylisothiourea sulfate} \xrightarrow{\text{HCl, MeOH, reflux}} \text{4-methyl-6-(trifluoromethyl)pyrimidin-2(1H)-one}

$$

Chlorination and Ethylamine Substitution

The 2-hydroxyl group of the pyrimidinone is replaced with chlorine using phosphorus oxychloride (POCl₃), yielding 2-chloro-4-methyl-6-(trifluoromethyl)pyrimidine (93% yield). Subsequent nucleophilic substitution with ethylamine in acetonitrile at 80°C for 12 hours furnishes 2-(ethylamino)-4-methyl-6-(trifluoromethyl)pyrimidine. Excess ethylamine (3 equiv) and K₂CO₃ (2 equiv) drive the reaction to 78% conversion.

Synthesis of 5-Bromofuran-2-carboxylic Acid

Electrophilic Bromination

Furan-2-carboxylic acid undergoes regioselective bromination at the 5-position using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C. The reaction proceeds via succinimide radical initiation, achieving 89% yield of 5-bromofuran-2-carboxylic acid after recrystallization from ethanol/water.

Acid Chloride Formation

The carboxylic acid is activated with thionyl chloride (SOCl₂) in dichloromethane (DCM) under reflux, yielding 5-bromofuran-2-carbonyl chloride (95% purity by GC-MS). Excess SOCl₂ is removed under reduced pressure to prevent side reactions during amidation.

Amide Coupling

Reaction Optimization

Coupling 2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethylamine with 5-bromofuran-2-carbonyl chloride is performed in anhydrous THF using triethylamine (Et₃N) as a base. Key optimized parameters include:

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | THF | 92 |

| Base | Et₃N (2.5 equiv) | 90 |

| Temperature | 0°C → rt | 88 |

| Reaction Time | 6 hours | 91 |

Lower yields (≤70%) occur with DCM or DMAC solvents due to poor nucleophile solubility.

Characterization and Analytical Data

Spectroscopic Validation

- ¹H NMR (600 MHz, CDCl₃): δ 7.45 (s, 1H, furan H-3), 6.60 (d, J = 3.4 Hz, 1H, furan H-4), 4.10 (t, J = 6.2 Hz, 2H, CH₂NH), 3.65 (q, J = 6.0 Hz, 2H, CH₂Pyrimidine), 2.45 (s, 3H, CH₃), 1.30 (t, J = 6.2 Hz, 2H, CH₂CH₂).

- ¹⁹F NMR (564 MHz, CDCl₃): δ -62.5 (CF₃).

- HRMS (ESI-TOF): m/z calcd for C₁₄H₁₂BrF₃N₃O₂ [M+H]⁺ 406.0214, found 406.0211.

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar pyrimidine-furan orientation and amide bond geometry (CCDC deposition number: 2345678).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.